molecular formula C30H34BNO6 B2569523 4-(Di-cbz-amino)ethyl-phenylboronic acid pinacol ester CAS No. 2304635-13-8

4-(Di-cbz-amino)ethyl-phenylboronic acid pinacol ester

Cat. No.: B2569523
CAS No.: 2304635-13-8
M. Wt: 515.41
InChI Key: SWYCPMZDHKHRGC-UHFFFAOYSA-N
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Description

4-(Di-cbz-amino)ethyl-phenylboronic acid pinacol ester is an organoboron compound that has gained significant attention in organic synthesis. This compound is particularly known for its role in the Suzuki-Miyaura cross-coupling reaction, which is a widely used method for forming carbon-carbon bonds in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Di-cbz-amino)ethyl-phenylboronic acid pinacol ester typically involves the reaction of 4-(Di-cbz-amino)ethyl-phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality .

Mechanism of Action

The primary mechanism of action of 4-(Di-cbz-amino)ethyl-phenylboronic acid pinacol ester involves its role as a boron-containing reagent in the Suzuki-Miyaura cross-coupling reaction. The reaction mechanism includes the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Di-cbz-amino)ethyl-phenylboronic acid pinacol ester is unique due to its specific functional groups, which provide distinct reactivity and selectivity in chemical reactions. The presence of the di-cbz-aminoethyl group enhances its utility in various synthetic applications, making it a valuable compound in organic synthesis .

Properties

IUPAC Name

benzyl N-phenylmethoxycarbonyl-N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34BNO6/c1-29(2)30(3,4)38-31(37-29)26-17-15-23(16-18-26)19-20-32(27(33)35-21-24-11-7-5-8-12-24)28(34)36-22-25-13-9-6-10-14-25/h5-18H,19-22H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYCPMZDHKHRGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCN(C(=O)OCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34BNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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